sodium;hexadecane-1-sulfonate
Overview
Description
bupivacaine hydrochloride . It is a local anesthetic commonly used in medical procedures to numb specific areas of the body. Bupivacaine hydrochloride is particularly valued for its long-lasting effects, making it suitable for surgeries and pain management.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bupivacaine hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2,6-dimethylaniline with butyl bromide to form N-butyl-2,6-dimethylaniline. This intermediate is then reacted with chloroacetyl chloride to produce N-butyl-2,6-dimethylphenylacetamide. The final step involves the reaction of this compound with piperidine to yield bupivacaine. The hydrochloride salt is formed by treating bupivacaine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of bupivacaine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reactions are typically carried out in large reactors, and the product is purified using techniques such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Bupivacaine hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond in bupivacaine can be hydrolyzed under acidic or basic conditions, leading to the formation of 2,6-dimethylaniline and butyric acid.
Oxidation: Bupivacaine can be oxidized to form various metabolites, which are then excreted from the body.
Substitution: The aromatic ring in bupivacaine can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as nitric acid or halogens.
Major Products Formed
Hydrolysis: 2,6-dimethylaniline and butyric acid.
Oxidation: Various oxidized metabolites.
Substitution: Nitrated or halogenated derivatives of bupivacaine.
Scientific Research Applications
Bupivacaine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of local anesthetics and their interactions with biological membranes.
Biology: Investigated for its effects on nerve cells and its potential neurotoxic effects.
Medicine: Extensively used in clinical research to develop new anesthetic formulations and delivery methods.
Industry: Employed in the development of sustained-release formulations for prolonged pain relief.
Mechanism of Action
Bupivacaine hydrochloride works by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in the loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state. This blockade is reversible, and normal nerve function returns once the drug is metabolized and excreted.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a shorter duration of action compared to bupivacaine.
Ropivacaine: Similar to bupivacaine but with a slightly different chemical structure, leading to different pharmacokinetic properties.
Mepivacaine: A local anesthetic with a faster onset but shorter duration of action compared to bupivacaine.
Uniqueness of Bupivacaine
Bupivacaine hydrochloride is unique due to its long duration of action, making it particularly useful for procedures requiring extended pain relief. Its potency and ability to provide deep anesthesia with minimal systemic toxicity also set it apart from other local anesthetics.
Properties
IUPAC Name |
sodium;hexadecane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGBYKXZVCIZRN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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